molecular formula C16H21NO4 B3395049 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate CAS No. 1359987-62-4

2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

Cat. No.: B3395049
CAS No.: 1359987-62-4
M. Wt: 291.34 g/mol
InChI Key: WAJXVFBJKBWWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate (CAS: Not explicitly provided; structural analogs listed in and ) is a 3,4-dihydroisoquinoline derivative featuring a methyl ester at position 1 and a tert-butyl ester at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including anti-inflammatory, antiarrhythmic, and kinase-inhibitory properties . Its structural framework makes it a candidate for drug discovery, particularly in targeting enzymes such as acetylcholinesterase (AChE) and D-amino acid oxidase (DAAO) .

Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl 3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-9-11-7-5-6-8-12(11)13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJXVFBJKBWWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate (CAS No. 1359987-62-4) is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 1359987-62-4
  • Structure : The compound features a dihydroisoquinoline core with two carboxylate groups and a tert-butyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

Antioxidant Activity

Studies have shown that isoquinoline derivatives exhibit significant antioxidant properties. The presence of the tert-butyl group is believed to enhance the stability and reactivity of the compound against oxidative stress. This property may be beneficial in preventing oxidative damage in various biological systems.

Neuroprotective Effects

Research indicates that compounds within the isoquinoline family can exert neuroprotective effects. For instance, some studies have demonstrated that related compounds can modulate neurotransmitter release and protect against neurodegenerative processes. The specific neuroprotective mechanisms of this compound need further exploration but may involve the modulation of dopaminergic pathways.

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound suggest it may inhibit cancer cell proliferation. In vitro studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines. The exact pathways through which this compound exerts its effects are still under investigation.

Data Tables

Activity Observation Reference
AntioxidantSignificant reduction in oxidative stress markers
NeuroprotectiveModulation of neurotransmitter release
AntitumorInduction of apoptosis in cancer cells

Case Studies

  • Neuroprotection in Rodent Models
    • A study investigated the neuroprotective effects of isoquinoline derivatives in rodent models of Parkinson's disease. Results indicated that treatment with related compounds improved motor function and reduced neuronal loss. While specific data on this compound was not detailed, the findings suggest potential for similar effects.
  • Antioxidant Efficacy Assessment
    • In vitro assays demonstrated that isoquinoline derivatives exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels. This suggests that this compound could play a role in mitigating oxidative stress-related diseases.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of isoquinoline derivatives. Studies have shown varying absorption rates and metabolic stability among different compounds within this class. Understanding these parameters is crucial for evaluating the therapeutic potential of this compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological systems in ways that could lead to the development of new drugs. Research has indicated that isoquinoline derivatives can exhibit various pharmacological activities, including:

  • Antitumor Activity : Some studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation.
  • Neuroprotective Effects : Compounds similar to this one have been explored for their neuroprotective properties, potentially offering treatment avenues for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, 2-tert-butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for:

  • Formation of New Carbon-Carbon Bonds : This property is particularly useful in constructing intricate molecular architectures.
  • Synthesis of Other Isoquinoline Derivatives : The compound can be modified to produce various derivatives with tailored properties for specific applications.

Material Science

The compound's chemical stability and unique structural features make it a candidate for use in material science. Potential applications include:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials : Research is ongoing into using such compounds in the synthesis of nanomaterials with unique electronic or optical properties.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer activity of isoquinoline derivatives, including compounds structurally related to this compound. The results indicated significant inhibition of tumor cell growth in vitro, suggesting a mechanism involving apoptosis induction.

Case Study 2: Synthesis of Novel Isoquinolines

Another research effort focused on developing synthetic pathways for isoquinoline derivatives using this compound as a precursor. The study highlighted the efficiency of reaction conditions and the yield of desired products, showcasing its utility in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Key structural analogs differ in ester group placement on the dihydroisoquinoline core, which critically influences biological activity and physicochemical properties.

Compound Name CAS Number Substituent Positions Biological Targets Purity Price (1g)
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate N/A 1 (methyl), 2 (tert-butyl) AChE, DAAO, JNK3 95–98% $784–$828
2-Tert-Butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate 170097-66-2 2 (tert-butyl), 6 (methyl) Kinase inhibition (e.g., JNK3) 97% Not listed
2-tert-Butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1h)-dicarboxylate 936828-99-8 2 (tert-butyl), 4 (methyl) Undisclosed 95% Login required

Key Observations :

  • Position 1 vs. Position 6/4 Substitution: The target compound’s methyl group at position 1 aligns with derivatives known for AChE inhibition , whereas analogs with substituents at positions 4 or 6 may prioritize alternative targets like kinases due to altered steric and electronic profiles.

Physicochemical and Commercial Profiles

  • Purity and Availability : The target compound is available at 95–98% purity (1PlusChem, Aaron) but is costlier ($784–$828/g) compared to some analogs due to complex synthesis .
  • Stability : tert-Butyl esters generally confer hydrolytic stability, whereas methyl esters at electron-deficient positions (e.g., C4 in CAS 936828-99-8) may be more prone to degradation .

Research Implications

  • Drug Design: Substituent positioning on the dihydroisoquinoline core is a critical lever for optimizing target selectivity and pharmacokinetics.
  • Structural Analysis : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) has been pivotal in confirming the stereochemistry of such compounds .

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of 2-tert-butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate?

Methodological Answer:
Optimization should focus on reaction conditions (e.g., solvent polarity, temperature gradients) and catalyst selection. For purification, use membrane separation technologies (e.g., reverse osmosis or nanofiltration) to isolate intermediates with high purity . Monitor moisture content (<0.5%) during synthesis to prevent hydrolysis, as residual water can degrade ester functionalities . Employ kinetic studies to identify rate-limiting steps, such as tert-butyl group stabilization during carboxylation.

Advanced Question: How can mechanistic studies resolve contradictions in reported yields for the cyclization step of this compound?

Methodological Answer:
Use isotopic labeling (e.g., deuterated solvents or 13C^{13}\text{C}-labeled reactants) to trace reaction pathways and identify side reactions. Pair this with high-performance liquid chromatography (HPLC) to quantify intermediates and byproducts . Computational modeling (e.g., density functional theory, DFT) can predict transition states and thermodynamic barriers, reconciling discrepancies between empirical and theoretical yields .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm tert-butyl and methyl ester regiochemistry .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis: Verify C/H/N ratios to detect impurities from incomplete carboxylation .

Advanced Question: How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
Leverage molecular docking simulations (e.g., AutoDock Vina) to model binding affinities. Parameterize force fields using crystallographic data from related isoquinoline derivatives. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics experimentally .

Basic Question: What stability tests are essential for ensuring the compound’s integrity under storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures.
  • Hygroscopicity Tests: Monitor moisture uptake in controlled humidity chambers (e.g., 40–75% RH) .
  • Photostability: Expose to UV-Vis light (ICH Q1B guidelines) to detect photooxidation of the dihydroisoquinoline core.

Advanced Question: How does stereochemical variation in the dihydroisoquinoline ring impact bioactivity?

Methodological Answer:
Synthesize enantiomers via chiral catalysts (e.g., BINOL-phosphoric acids) and separate using chiral chromatography (e.g., Chiralpak® columns) . Compare in vitro bioactivity (e.g., IC50_{50} values in antiviral assays) and correlate results with molecular dynamics simulations to identify stereospecific binding motifs.

Basic Question: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:
It serves as a precursor for N-heterocyclic scaffolds in antiviral or antitumor agents. Functionalize the methyl ester via nucleophilic acyl substitution or hydrogenolysis to generate bioactive derivatives. Validate synthetic routes using reaction calorimetry to ensure scalability and safety .

Advanced Question: How can researchers assess the compound’s in vivo efficacy while minimizing off-target effects?

Methodological Answer:
Design pharmacokinetic/pharmacodynamic (PK/PD) models in rodent studies. Use LC-MS/MS to quantify plasma concentrations and tissue distribution. Pair with transcriptomic profiling (e.g., RNA-seq) to identify unintended gene regulation. Apply statistical contradiction frameworks to distinguish noise from biologically significant data .

Basic Question: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation.
  • Use moisture-resistant containers (e.g., sealed desiccators) .
  • Conduct regular FT-IR scans to detect ester hydrolysis or carbonyl degradation.

Advanced Question: How can multi-omics approaches elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:
Integrate proteomics (e.g., SILAC labeling) and metabolomics (e.g., GC-TOF/MS) to map pathway perturbations. Apply Bayesian network analysis to prioritize high-confidence targets. Cross-reference with CRISPR-Cas9 knockout screens to validate gene-compound interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.